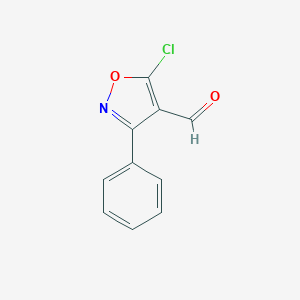
5-chloro-3-phenyl-4-Isoxazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-chloroisoxazole-4-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group at the 3-position, a chlorine atom at the 5-position, and an aldehyde group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 3-Phenyl-5-chloroisoxazole-4-carbaldehyde, often employs high-throughput methods to ensure scalability and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, Grignard reagents
Major Products:
Oxidation: 3-Phenyl-5-chloroisoxazole-4-carboxylic acid
Reduction: 3-Phenyl-5-chloroisoxazole-4-methanol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The phenyl and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- 3-Phenylisoxazole-4-carbaldehyde
- 5-Chloroisoxazole-4-carbaldehyde
- 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde
Comparison: 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is unique due to the presence of both phenyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, this compound may exhibit enhanced stability, reactivity, and specificity in various applications .
Propiedades
Número CAS |
100230-72-6 |
|---|---|
Fórmula molecular |
C10H6ClNO2 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Sinónimos |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















